1-[3-(2-Amino-ethoxy)-pyrrolidin-1-yl]-ethanone 1-[3-(2-Amino-ethoxy)-pyrrolidin-1-yl]-ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13462366
InChI: InChI=1S/C8H16N2O2/c1-7(11)10-4-2-8(6-10)12-5-3-9/h8H,2-6,9H2,1H3
SMILES: CC(=O)N1CCC(C1)OCCN
Molecular Formula: C8H16N2O2
Molecular Weight: 172.22 g/mol

1-[3-(2-Amino-ethoxy)-pyrrolidin-1-yl]-ethanone

CAS No.:

Cat. No.: VC13462366

Molecular Formula: C8H16N2O2

Molecular Weight: 172.22 g/mol

* For research use only. Not for human or veterinary use.

1-[3-(2-Amino-ethoxy)-pyrrolidin-1-yl]-ethanone -

Specification

Molecular Formula C8H16N2O2
Molecular Weight 172.22 g/mol
IUPAC Name 1-[3-(2-aminoethoxy)pyrrolidin-1-yl]ethanone
Standard InChI InChI=1S/C8H16N2O2/c1-7(11)10-4-2-8(6-10)12-5-3-9/h8H,2-6,9H2,1H3
Standard InChI Key WUPRNCAYMVECJW-UHFFFAOYSA-N
SMILES CC(=O)N1CCC(C1)OCCN
Canonical SMILES CC(=O)N1CCC(C1)OCCN

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a pyrrolidine ring—a five-membered secondary amine—substituted at the 1-position with an ethanone moiety (CH3CO\text{CH}_3\text{CO}) and at the 3-position with a 2-aminoethoxy chain (OCH2CH2NH2\text{OCH}_2\text{CH}_2\text{NH}_2). This configuration introduces both hydrophilic (amine, ether) and hydrophobic (pyrrolidine, ethanone) regions, enabling diverse interactions with biological targets .

Key Structural Features:

  • Pyrrolidine Ring: Confers conformational flexibility and mimics natural amine-containing biomolecules.

  • Ethanone Group: Enhances electrophilicity, facilitating nucleophilic addition reactions.

  • Aminoethoxy Side Chain: Provides hydrogen-bonding sites for target engagement.

Physicochemical Profile

PropertyValue
Molecular FormulaC8H16N2O2\text{C}_8\text{H}_{16}\text{N}_2\text{O}_2
Molar Mass172.22 g/mol
IUPAC Name1-[3-(2-Aminoethoxy)pyrrolidin-1-yl]ethanone
SMILESCC(=O)N1CCC(C1)OCCN
Topological Polar Surface Area64.5 Ų

The compound’s moderate polarity (logP0.5\log P \approx 0.5) suggests balanced solubility in aqueous and lipid environments, ideal for blood-brain barrier penetration .

Synthetic Strategies

Retrosynthetic Analysis

The molecule can be dissected into three fragments:

  • Pyrrolidine Core: Derived from proline or via cyclization of 1,4-diamines.

  • Ethanone Group: Introduced through acetylation of the pyrrolidine nitrogen.

  • Aminoethoxy Side Chain: Installed via nucleophilic substitution or Mitsunobu reaction.

Route 1: Direct Functionalization of Pyrrolidine

  • Acetylation: React pyrrolidine with acetyl chloride to form 1-acetylpyrrolidine.

  • Epoxidation: Treat with epichlorohydrin to introduce an epoxide at the 3-position.

  • Aminolysis: Open the epoxide with ethylenediamine to yield the aminoethoxy side chain .

Route 2: Ring-Closing Metathesis

  • Diene Preparation: Synthesize a diene precursor with protected amine and ketone groups.

  • Grubbs Catalyst: Facilitate ring closure to form the pyrrolidine skeleton.

  • Deprotection: Remove protecting groups to reveal the aminoethoxy chain .

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Route 145–6085–90Moderate
Route 260–7590–95High

Route 2 offers superior efficiency but requires specialized catalysts .

Biological Activities and Mechanisms

Antiviral Applications

Compounds like presatovir—a pyrazolo[1,5-a]pyrimidine with a piperidine side chain—highlight the role of nitrogen heterocycles in antiviral drug design . The aminoethoxy chain in 1-[3-(2-Amino-ethoxy)-pyrrolidin-1-yl]-ethanone could similarly disrupt viral fusion proteins, warranting evaluation against respiratory syncytial virus (RSV) .

Anticancer Prospects

Quinoline derivatives with aminoalkyl side chains exhibit EGFR tyrosine kinase inhibition, a target in breast and lung cancers . Structural analogs of 1-[3-(2-Amino-ethoxy)-pyrrolidin-1-yl]-ethanone may interfere with ATP-binding pockets, as seen with erlotinib .

Applications in Medicinal Chemistry

Intermediate for Drug Synthesis

The compound serves as a versatile building block for:

  • PDE Inhibitors: Analogous to avanafil, a PDE5 inhibitor repurposed for neurological disorders .

  • Kinase Inhibitors: Modifications at the ethanone or aminoethoxy groups could enhance selectivity for oncogenic kinases .

Prodrug Development

The amino group can be acylated or alkylated to create prodrugs with improved bioavailability. For instance, converting the amine to a tert-butyl carbamate enhances metabolic stability .

Challenges and Future Directions

Knowledge Gaps

  • Pharmacokinetics: No data on absorption, distribution, metabolism, or excretion (ADME).

  • Toxicity: Preliminary cytotoxicity assays against mammalian cell lines (e.g., CHO, Vero) are lacking.

Research Priorities

  • Structure-Activity Relationship (SAR) Studies: Systematically vary substituents to optimize potency and selectivity.

  • Target Identification: Use biophysical mapping (BPM) to identify binding partners .

  • In Vivo Efficacy: Evaluate in rodent models of neurodegeneration or cancer.

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